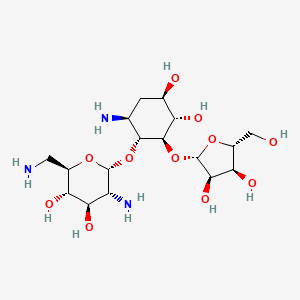

Inosamycin E

Description

Classification and Contextualization within Aminocyclitol Antibiotics

Inosamycin E is classified as an aminocyclitol antibiotic. wikipedia.org This class of compounds is characterized by a core aminocyclitol structure, which is a cyclohexane (B81311) ring substituted with amino groups. wikipedia.org Specifically, the inosamycins, including this compound, are structurally related to well-known aminoglycoside antibiotics such as neomycin, paromomycin (B158545), and ribostamycin (B1201364). nih.govnih.govresearchgate.netresearchgate.net A key distinguishing feature of the inosamycin family is the presence of 2-deoxy-scyllo-inosamine (B1216308) in their structure, in place of the 2-deoxystreptamine (B1221613) found in many other common aminoglycosides. nih.govresearchgate.net

The complex structure of this compound also includes myo-inositol, glucopyranosyl, and ribofuranosyl moieties. ontosight.ai This intricate assembly of sugar-like components contributes to its biological activity and defines its place within the broader category of aminoglycosides. nih.govontosight.ai

Significance as a Naturally Occurring Bioactive Compound

This compound is a naturally occurring bioactive compound with demonstrated antibacterial properties. ontosight.ai As a secondary metabolite produced by Streptomyces hygroscopicus, it is part of the microbial defense mechanism, likely serving as a competitive agent in its natural soil environment. vulcanchem.com The significance of naturally derived compounds like this compound lies in their potential as templates for the development of new therapeutic agents. ontosight.airesearchgate.net

The biological activity of this compound is attributed to its ability to interfere with essential bacterial processes, such as cell wall or protein synthesis. ontosight.ai While it exhibits a broad antibacterial spectrum, its effectiveness against many aminoglycoside-resistant organisms is limited. nih.govresearchgate.net Nevertheless, its unique structural features make it a subject of interest for further investigation in the search for novel antimicrobial agents. ontosight.ai

Historical and Current Research Trajectories for this compound

The discovery of the inosamycin complex, which includes this compound, was first reported in 1985. nih.govresearchgate.net It was isolated from the fermentation broth of Streptomyces hygroscopicus strain J296-21 (ATCC 39150). nih.govvulcanchem.com Initial research focused on the production, isolation, and characterization of the inosamycin components, including the determination of their chemical structures through degradation and spectroscopic studies. nih.govnih.govresearchgate.net this compound was identified as a minor constituent of this complex. vulcanchem.com

Current research continues to explore the potential of inosamycins. ontosight.ai Ongoing studies are aimed at understanding their biosynthetic pathways, which involve a hybrid polyketide synthase (PKS) and nonribosomal peptide synthetase (NRPS) system. vulcanchem.com A deeper understanding of these pathways could enable the bioengineering of novel analogs with improved efficacy or a broader spectrum of activity. Further research is also needed to fully elucidate the detailed mechanisms of action and to explore potential applications in medicine and biotechnology. ontosight.ai

Structure

3D Structure

Properties

CAS No. |

91465-53-1 |

|---|---|

Molecular Formula |

C17H33N3O11 |

Molecular Weight |

455.5 g/mol |

IUPAC Name |

(2R,3S,4R,5R,6R)-5-amino-6-[(1R,2R,3S,4R,6S)-6-amino-2-[(2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-3,4-dihydroxycyclohexyl]oxy-2-(aminomethyl)oxane-3,4-diol |

InChI |

InChI=1S/C17H33N3O11/c18-2-6-10(24)12(26)8(20)16(28-6)30-14-4(19)1-5(22)9(23)15(14)31-17-13(27)11(25)7(3-21)29-17/h4-17,21-27H,1-3,18-20H2/t4-,5+,6+,7+,8+,9-,10+,11+,12+,13+,14+,15+,16+,17-/m0/s1 |

InChI Key |

PPSXCTHLNCODRT-BDCXPTBISA-N |

Isomeric SMILES |

C1[C@@H]([C@H]([C@@H]([C@H]([C@@H]1O)O)O[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CN)O)O)N)N |

Canonical SMILES |

C1C(C(C(C(C1O)O)OC2C(C(C(O2)CO)O)O)OC3C(C(C(C(O3)CN)O)O)N)N |

Origin of Product |

United States |

Biosynthetic Pathways and Precursor Studies of Inosamycin E

Elucidation of Inosamycin E Biosynthetic Genes and Enzymes

The biosynthesis of this compound is orchestrated by a complex interplay of genes and enzymes. While the complete biosynthetic gene cluster (BGC) specifically for this compound has not been fully elucidated in publicly available research, analysis of its structure and comparison with related aminocyclitol antibiotics suggest a hybrid polyketide synthase (PKS) and non-ribosomal peptide synthetase (NRPS) pathway. vulcanchem.com The core scaffold is believed to be assembled through a series of enzymatic reactions, followed by tailoring steps to yield the final this compound molecule.

Key enzymatic steps in the biosynthesis are thought to include:

Aminocyclitol Core Formation: The central 2-deoxy-scyllo-inosamine (B1216308) ring is synthesized from primary metabolites. This process involves a series of enzymes that are common in the biosynthesis of many aminoglycoside antibiotics.

Glycosylation: The attachment of sugar moieties to the aminocyclitol core is a critical step, carried out by specific glycosyltransferases. vulcanchem.com

Tailoring Reactions: Post-glycosylation modifications, such as hydroxylations and methylations, are performed by a suite of tailoring enzymes to produce the final, biologically active this compound. vulcanchem.com

Table 1: Putative Enzymes in this compound Biosynthesis

| Enzyme Class | Putative Function in this compound Biosynthesis | General Role in Antibiotic Biosynthesis |

| Polyketide Synthase (PKS) | Involved in the formation of the initial carbon backbone. | Catalyzes the assembly of polyketide chains from simple acyl-CoA precursors. |

| Non-ribosomal Peptide Synthetase (NRPS) | May be involved in the incorporation of amino acid-derived moieties. | Catalyzes the synthesis of peptides without the use of ribosomes. |

| myo-Inositol Dehydrogenase | Oxidation of myo-inositol to an inosose intermediate. | A key enzyme in the formation of aminocyclitol rings from myo-inositol. beilstein-journals.org |

| Aminotransferase | Introduction of amino groups to the inosose intermediate to form 2-deoxy-scyllo-inosamine. | Catalyzes the transfer of an amino group from a donor molecule to a keto acid acceptor. nih.gov |

| Glycosyltransferase | Attachment of sugar and amino sugar moieties to the 2-deoxy-scyllo-inosamine core. | Transfers sugar moieties from activated donor molecules to acceptor molecules, forming glycosidic bonds. thermofisher.com |

| Hydroxylase/Methyltransferase | Final structural modifications to the glycosylated scaffold. | Tailoring enzymes that modify the structure of the antibiotic to alter its biological activity. vulcanchem.com |

Metabolic Engineering Approaches for this compound Production

The natural yield of this compound from Streptomyces hygroscopicus is relatively low, which has spurred interest in metabolic engineering strategies to enhance its production. vulcanchem.com These approaches aim to optimize the metabolic flux towards the biosynthesis of this compound by manipulating the genetic makeup of the producing organism.

Recent advancements in metabolic engineering have provided a toolkit for enhancing the production of secondary metabolites like this compound. While specific published research on the metabolic engineering of this compound is limited, strategies outlined in patents and applied to similar antibiotics offer a roadmap for future work. vulcanchem.comgoogle.comgoogle.comnih.gov

Potential metabolic engineering strategies include:

Overexpression of Biosynthetic Genes: Increasing the expression levels of key genes in the this compound biosynthetic pathway could lead to higher product titers.

Knockout of Competing Pathways: Deleting genes involved in competing metabolic pathways can redirect precursor metabolites towards this compound synthesis. vulcanchem.com For instance, knocking out pathways for fatty acid synthesis could increase the availability of precursors for the polyketide backbone. vulcanchem.com

Heterologous Enzyme Integration: Introducing enzymes from other organisms can bypass native regulatory checkpoints or introduce novel biosynthetic capabilities. vulcanchem.com

Precursor Feeding: Supplying the fermentation medium with key precursors can boost the production of the final compound. mdpi.comajol.infophcogrev.com

Table 2: Potential Metabolic Engineering Strategies for Enhanced this compound Production

| Strategy | Target | Rationale |

| Overexpression | This compound biosynthetic gene cluster | Increase the overall enzymatic capacity for this compound synthesis. |

| Gene Knockout | Fatty acid biosynthesis genes | Redirect acetyl-CoA and malonyl-CoA precursors towards polyketide synthesis. vulcanchem.com |

| Heterologous Expression | Efficient precursor-producing enzymes | Enhance the supply of key building blocks for this compound. vulcanchem.com |

| Precursor Feeding | myo-Inositol, specific sugars | Increase the availability of limiting precursors for the aminocyclitol core and glycosylation steps. mdpi.comajol.infophcogrev.com |

Investigation of this compound Precursor Metabolisms

Role of Myo-Inositol in Aminocyclitol Biosynthesis

The aminocyclitol core is a defining feature of this compound and many other aminoglycoside antibiotics. Extensive research has established that myo-inositol, a six-carbon cyclitol, is a key precursor for the biosynthesis of this core structure. beilstein-journals.orgresearchgate.netfrontiersin.org The pathway from myo-inositol to the 2-deoxy-scyllo-inosamine found in this compound is believed to proceed through a series of enzymatic steps. researchgate.net

The proposed pathway involves:

Oxidation: A myo-inositol dehydrogenase catalyzes the oxidation of myo-inositol to form a keto-inositol intermediate (inosose). beilstein-journals.org

Transamination: An aminotransferase then transfers an amino group to the inosose, forming an inosamine. A second transamination event is required to produce the di-amino cyclitol. nih.gov

Deoxygenation: A deoxygenation step is necessary to convert the inosamine to the 2-deoxy-scyllo-inosamine core of this compound. researchgate.net

The characterization of enzymes from other aminocyclitol antibiotic pathways, such as the spectinomycin (B156147) pathway in Streptomyces spectabilis, has provided valuable insights into the types of enzymes likely involved in this compound biosynthesis. jmb.or.kr

Incorporation of Sugar Moieties and Amino Sugars in the Biosynthetic Scaffold

The glycosylation of the 2-deoxy-scyllo-inosamine core is a crucial step in the biosynthesis of this compound, contributing significantly to its biological activity. This process is carried out by a series of specific glycosyltransferases. vulcanchem.comthermofisher.com These enzymes catalyze the transfer of sugar moieties from activated nucleotide sugar donors to the aminocyclitol acceptor. thermofisher.com

The sugar components of this compound are likely derived from primary metabolic pathways, such as glycolysis. These simple sugars are then converted into activated forms, such as UDP-glucose, which can be utilized by glycosyltransferases. nih.gov Further modifications of these sugars, including the introduction of amino groups to form amino sugars, are also critical steps in the assembly of the final this compound molecule. nih.govevitria.com The precise sequence of glycosylation events and the specific glycosyltransferases involved in this compound biosynthesis remain an active area of research.

Chemical Synthesis and Derivative Development of Inosamycin E

Total Synthesis Strategies for Inosamycin E and Related Inosamycins

The total synthesis of inosamycins, including this compound, presents a formidable challenge to synthetic chemists due to their complex structures, which feature a densely functionalized aminocyclitol core and multiple stereocenters. While a specific total synthesis for this compound has not been prominently documented in readily available literature, the strategies employed for related compounds, such as Inostamycin A, provide a blueprint for potential synthetic routes. nih.gov The total synthesis of these natural products is crucial for confirming their structure, enabling the synthesis of analogues for structure-activity relationship (SAR) studies, and providing a scalable source for further biological investigation. iscience.in

Methodologies for Stereoselective Construction of Key Scaffolds

The stereoselective construction of the key scaffolds of inosamycins is paramount to a successful total synthesis. The inosamycin architecture is characterized by a pseudo-disaccharide structure featuring a 2-deoxy-β-D-thiostreptamine moiety. vulcanchem.com The stereochemical control during the formation of the C-C and C-O bonds is a central theme in the synthetic strategies for related aminocyclitol antibiotics.

Methodologies for achieving high stereoselectivity include the use of chiral auxiliaries, asymmetric catalysis, and substrate-controlled reactions. For example, in the synthesis of related natural products, organocatalytic intramolecular Michael reactions have been employed to stereoselectively generate all-carbon quaternary and tertiary stereogenic centers. researchgate.net Similarly, intramolecular Diels-Alder reactions can be used to construct polycyclic systems with high stereoselectivity. researchgate.net In the context of the synthesis of Inostamycin A, the stereocontrolled elaboration of quaternary carbons was achieved through the addition of transmetallated reagents to ketones, where the choice of metal, such as lanthanum chloride (LaCl₃), was critical for high coupling efficiency and stereoselectivity. nih.gov The rigidifying effect of protecting groups, such as 1,2-diacetals, can also be exploited to direct the stereochemical outcome of reactions on the cyclitol framework. researchgate.netanu.edu.au

Approaches for the Synthesis of Aminocyclitol Core Structures

The aminocyclitol core of this compound is 2-deoxy-scyllo-inosamine (B1216308). researchgate.netresearchgate.net This core structure distinguishes it from many other clinically important aminoglycosides like neomycin and kanamycin (B1662678), which contain 2-deoxystreptamine (B1221613). researchgate.netresearchgate.net The synthesis of this specific aminocyclitol is a key challenge in the total synthesis of inosamycins.

Several synthetic routes to 2-deoxy-scyllo-inosamine and its precursor, 2-deoxy-scyllo-inosose (B3429959), have been developed, often starting from readily available chiral pool materials. One approach utilizes L-(+)-tartaric acid as a starting material, converting it through a multi-step sequence that includes vinylation and ring-closing metathesis to form a key γ-hydroxycyclohexenone intermediate. anu.edu.au Subsequent stereoselective manipulations, including hydroxyl-directed epoxidation and selective protection of hydroxyl groups, lead to the desired aminocyclitol core. anu.edu.au Another common starting material is myo-inositol, which can be converted to the target aminocyclitol through a series of reactions including desymmetrization using enzymes like lipase, regioselective esterification, and stereoselective deoxygenation. researchgate.netresearchgate.net Convenient syntheses of 2-deoxy-scyllo-inosose and 2-deoxy-scyllo-inosamine have been reported that involve the stereoselective deoxygenation of myo-inositol derivatives. researchgate.net

Semisynthetic Approaches to this compound Analogues

Semisynthetic approaches offer a practical alternative to total synthesis for generating novel analogues of complex natural products like this compound. doi.org This strategy involves chemically modifying the natural product, which is often available in larger quantities from fermentation, to create derivatives with potentially improved properties. While specific semisynthetic analogues of this compound are not widely reported, the strategies applied to other aminoglycosides provide a clear indication of the potential methodologies. nih.govbiorxiv.org

A primary goal of semisynthesis in the aminoglycoside field has been to overcome bacterial resistance. nih.gov Many resistance mechanisms involve enzymatic modification of the antibiotic, such as phosphorylation or acetylation of hydroxyl or amino groups. vulcanchem.com Therefore, a common semisynthetic strategy is the selective deoxygenation of hydroxyl groups that are targets for resistance enzymes. nih.gov For example, dibekacin (B1670413) (3′,4′-dideoxy-kanamycin B) is a semisynthetic aminoglycoside developed based on the knowledge of 3'-phosphorylation of kanamycin B. nih.gov Another approach is the modification or protection of amino groups to prevent acetylation by resistance enzymes. The development of plazomicin, a semisynthetic aminoglycoside derived from sisomicin, involved the introduction of a hydroxy-aminobutyric acid substituent at the N-1' position to evade modifying enzymes. f1000research.com These examples highlight how a rational understanding of resistance mechanisms can guide the semisynthetic modification of aminoglycosides to create more robust antibiotics. nih.gov

Rational Design and Synthesis of this compound Derivatives

The rational design of this compound derivatives aims to create novel compounds with enhanced therapeutic properties, such as improved efficacy, reduced toxicity, or the ability to overcome resistance mechanisms. ucsd.eduasm.org This approach relies on understanding the structure-activity relationships and the molecular interactions of the parent compound with its biological target, the bacterial ribosome. vulcanchem.comucsd.edu

A key strategy in the rational design of aminoglycoside derivatives is the modification of the core scaffold to improve binding affinity or to evade resistance enzymes. ucsd.edu For example, the 2-deoxystreptamine (2-DOS) scaffold, common in many aminoglycosides, is crucial for binding to the ribosomal RNA target. ucsd.edu Rational design efforts have focused on creating mimetics of this scaffold. One such approach involved the design and synthesis of azepane-glycosides, where the 2-DOS ring is replaced by a heterocyclic azepane scaffold. ucsd.eduresearchgate.net This design was based on three-dimensional structural information of aminoglycoside-ribosome complexes. ucsd.edu The resulting azepane-glycosides demonstrated binding to the target and antibacterial activity, validating the design concept. ucsd.edu Similar strategies could be envisioned for this compound, potentially involving the modification or replacement of its 2-deoxy-scyllo-inosamine core.

Strategies for Structural Diversification

Structural diversification is key to generating novel analogues with a wide range of biological activities. rsc.org For aminoglycosides, this can be achieved through both synthetic and biosynthetic methods. One major strategy for diversification is glycodiversification, which involves altering the sugar moieties attached to the aminocyclitol core. biorxiv.org This can be accomplished through genetic engineering of the biosynthetic pathways, for instance, by swapping glycosyltransferase genes from different aminoglycoside pathways to create hybrid antibiotics. biorxiv.org This approach has been used to create "genkamicins," which are hybrid structures of gentamicin (B1671437) and kanamycin. biorxiv.org

Another strategy is the modification of the functional groups on the aminocyclitol core and the sugar rings. nih.gov This includes altering the number and position of amino groups, which play a significant role in the interaction with the ribosomal target. nih.gov The structural diversity of natural aminoglycosides, such as the extensive modifications found in the gentamicin family, provides a template for potential synthetic modifications. biorxiv.org Pathway engineering, taking advantage of the substrate promiscuity of biosynthetic enzymes, offers a powerful tool for generating novel and more robust aminoglycosides. f1000research.com

Synthetic Methodologies for Novel this compound Analogues

The synthesis of novel this compound analogues would likely draw upon established methodologies for the synthesis of other complex natural product derivatives. nih.govnih.gov The synthesis of a library of analogues often involves the development of a flexible synthetic route that allows for the introduction of diversity at a late stage. For example, a common intermediate can be synthesized and then elaborated into a series of derivatives through different coupling reactions or functional group modifications. nih.gov

In the context of creating novel aminoglycoside analogues, synthetic methodologies would focus on the efficient construction of the aminocyclitol core and the stereoselective formation of glycosidic bonds. The synthesis of a library of aminocyclitols has been achieved from common scaffolds derived from shikimic acid, featuring oxidative processes as key transformations. researchgate.net For the glycosylation step, various methods have been developed to control the stereochemistry of the linkage. The synthesis of novel oridonin (B1677485) analogues involved the design and synthesis of derivatives with substituted benzene (B151609) moieties at a specific position, leading to compounds with improved potency. nih.gov A similar strategy could be applied to this compound, where novel side chains or functional groups are appended to the core structure or the sugar units to explore new chemical space and potentially discover analogues with improved properties.

Molecular Mechanisms of Action for Inosamycin E

Exploration of Inosamycin E Effects on Bacterial Cellular Processes Beyond Translation

While the inhibition of protein synthesis is its principal mechanism, the consequences of this compound's action extend to other fundamental bacterial processes, including the maintenance of cell envelope integrity and metabolic functions.

The direct target of this compound is not the enzymatic machinery of cell wall biosynthesis, unlike β-lactams or glycopeptides. lumenlearning.com However, its action leads to a downstream compromise of the cell's structural integrity. The production of faulty and misfolded proteins, resulting from translation inhibition, can disrupt the cytoplasmic membrane. lumenlearning.com The insertion of these abnormal proteins into the membrane compromises its function and stability, which can contribute to the loss of cell integrity and subsequent cell death. lumenlearning.com

There is no direct evidence to suggest that this compound interferes with the biosynthetic pathway of lipopolysaccharide (LPS). However, the presence of LPS in the outer membrane of Gram-negative bacteria significantly impacts the antibiotic's efficacy. vulcanchem.comfrontiersin.org LPS is a major structural component of this outer membrane, which acts as a protective barrier. frontiersin.org Preliminary assays have shown that the efficacy of this compound against Gram-negative species is attenuated, a phenomenon attributed to this outer membrane barrier, which limits the antibiotic's ability to reach its ribosomal target in the cytoplasm. vulcanchem.com Therefore, while not directly inhibiting its production, the LPS-containing outer membrane interferes with the activity of this compound. vulcanchem.com

Impact on Bacterial Cell Wall Integrity

Comparative Mechanistic Analyses with Related Aminoglycosides

This compound belongs to the aminoglycoside class of antibiotics but possesses structural features that distinguish it from classical members like neomycin and paromomycin (B158545). nih.govnih.gov A key structural difference is that all inosamycin components contain 2-deoxy-scyllo-inosamine (B1216308), whereas antibiotics like neomycin, paromomycin, and ribostamycin (B1201364) contain a 2-deoxystreptamine (B1221613) core. nih.gov

The mechanism of this compound aligns with the general mechanism of aminoglycosides, which involves binding to the 30S ribosomal subunit to induce protein mistranslation. lumenlearning.com For instance, the well-studied aminoglycoside paromomycin also binds to the A-site of the 16S rRNA, causing two specific adenine (B156593) residues (A1492 and A1493) to flip out, which disrupts the decoding process and leads to the incorporation of incorrect amino acids. mdpi.com this compound is predicted to bind to an overlapping site. vulcanchem.com The presence of a thiostreptamine core in this compound, as opposed to a streptamine (B1206204) core, provides distinct steric and electronic properties that may influence its binding affinity and spectrum of activity compared to other aminoglycosides. vulcanchem.com

| Feature | This compound | Traditional Aminoglycosides (e.g., Neomycin, Paromomycin) | Source(s) |

| Core Structure | 2-deoxy-scyllo-inosamine / Thiostreptamine | 2-deoxystreptamine | vulcanchem.comnih.gov |

| Ribosomal Target | 30S Subunit (A-site of 16S rRNA) | 30S Subunit (A-site of 16S rRNA) | lumenlearning.comvulcanchem.commdpi.com |

| Primary Mechanism | Induces mRNA misreading, inhibits protein synthesis | Induces mRNA misreading, inhibits protein synthesis | lumenlearning.comvulcanchem.com |

| Key Binding Residues | Predicted interaction with G1405, C1496 | Interacts with A1492, A1493 (Paromomycin) | vulcanchem.commdpi.com |

Structure Activity Relationship Sar Analysis of Inosamycin E and Its Analogues

Identification of Pharmacophoric Elements within the Inosamycin E Scaffold

The pharmacophore of a molecule represents the essential steric and electronic features necessary for its biological activity. wikipedia.org For this compound, these elements are the specific arrangement of functional groups that interact with its biological target, believed to be the bacterial ribosome. vulcanchem.comontosight.ai Key pharmacophoric features include hydrogen bond donors and acceptors, hydrophobic regions, and charged groups. wikipedia.orgresearchgate.net

The core structure of this compound, a pseudo-disaccharide, contains a 2-deoxy-scyllo-inosamine (B1216308) moiety, which distinguishes it from other aminoglycosides like neomycin that contain 2-deoxystreptamine (B1221613). nih.govresearchgate.net This structural difference, along with the arrangement of hydroxyl and amino groups, defines its unique electronic and steric properties. vulcanchem.com Computational models suggest that the thiostreptamine core of related compounds can form hydrogen bonds with specific nucleotides in the 16S rRNA A-site of the ribosome, a likely interaction for this compound as well. vulcanchem.com The spatial arrangement of these features is crucial for optimal binding and subsequent inhibition of bacterial protein synthesis. wikipedia.orgnih.gov

Influence of Myo-Inositol, Glucopyranosyl, and Ribofuranosyl Moieties on Biological Activity

The biological activity of this compound is significantly influenced by its constituent carbohydrate and cyclitol moieties: myo-inositol, glucopyranosyl, and ribofuranosyl. ontosight.ai

The glucopyranosyl moiety, specifically a 2,6-diamino-2,6-dideoxy-alpha-D-glucopyranosyl unit, is crucial for the antibacterial activity. ontosight.ai The amino groups on this sugar are believed to be important for electrostatic interactions with the negatively charged phosphate (B84403) backbone of ribosomal RNA.

The ribofuranosyl moiety, a beta-D-ribofuranosyl unit, also contributes to the biological activity. ontosight.ai Its presence and linkage to the other components are part of the specific molecular architecture required for binding to the bacterial ribosome. The antibacterial activity of the broader inosamycin complex, which includes this compound, has been established, though this compound itself is noted to be less active than the related antibiotic ribostamycin (B1201364). researchgate.netepdf.pub

Table 1: Key Moieties of this compound and Their Postulated Roles

| Moiety | Specific Component in this compound | Postulated Role in Biological Activity |

| Myo-Inositol Derivative | 2-deoxy-scyllo-inosamine | Central scaffold, critical for molecular conformation and ribosomal interaction. nih.govresearchgate.net |

| Glucopyranosyl | 2,6-diamino-2,6-dideoxy-alpha-D-glucopyranosyl | Important for electrostatic interactions with ribosomal RNA. ontosight.ai |

| Ribofuranosyl | beta-D-ribofuranosyl | Contributes to the specific molecular architecture required for ribosomal binding. ontosight.ai |

Impact of Amino and Deoxy Group Modifications on Biological Interactions

Modifications to the amino and deoxy groups within the this compound structure can have a significant impact on its biological interactions and antibacterial potency.

Amino Group Modifications: The amino groups are critical for the activity of aminoglycoside antibiotics. They are typically protonated at physiological pH, allowing for strong electrostatic interactions with the negatively charged phosphate backbone of rRNA. Modification, such as acetylation or substitution of these amino groups, often leads to a decrease or loss of antibacterial activity. The primary amino groups on the glucopyranosyl moiety are particularly important for these interactions. nih.gov For instance, in the broader class of aminoglycosides, the number and position of amino groups are directly correlated with their potency and spectrum of activity.

Deoxy Group Modifications: The deoxy sugars in the structure of this compound, such as the 2-deoxy-scyllo-inosamine and the dideoxy-glucopyranosyl moieties, are also vital. ontosight.ainih.govresearchgate.net The absence of hydroxyl groups at these positions influences the molecule's conformation and its interactions with the binding site. The replacement of a hydroxyl group with a hydrogen atom can affect the hydrogen-bonding network within the binding pocket of the ribosome. For example, this compound is a ribostamycin analog where an amino group at a specific position is replaced by a hydroxyl group, resulting in lower activity compared to ribostamycin. epdf.pub This highlights the sensitivity of the biological activity to subtle structural changes.

Computational and In Silico Approaches to this compound SAR

Computational methods are increasingly used to understand the structure-activity relationships of complex molecules like this compound, providing insights that can guide the design of more potent analogues.

Molecular Docking and Dynamics Simulations

Molecular Docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. scielo.org.mxfip.org For this compound, docking studies can simulate its interaction with the bacterial 16S rRNA A-site. vulcanchem.com These simulations help to visualize the binding mode and identify key interactions, such as hydrogen bonds between the amino and hydroxyl groups of this compound and the nucleotides of the rRNA. vulcanchem.comnih.gov By comparing the docking scores and binding poses of this compound and its analogues, researchers can predict which modifications are likely to enhance or diminish its antibacterial activity. nih.gov

Molecular Dynamics (MD) Simulations provide a more dynamic picture of the ligand-receptor interaction over time. These simulations can reveal the flexibility of both this compound and its binding site, as well as the stability of the formed complex. MD simulations can help to understand the conformational changes that may occur upon binding and provide a more accurate estimation of the binding free energy. This information is valuable for refining pharmacophore models and guiding the design of new derivatives with improved binding affinity and stability. rsc.org

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.govcollaborativedrug.com For this compound and its analogues, a QSAR model could be developed by correlating various molecular descriptors (e.g., electronic, steric, and hydrophobic properties) with their measured antibacterial activities. mdpi.comfrontiersin.org

The process typically involves:

Data Set Preparation: A series of this compound analogues with known antibacterial activities is compiled.

Descriptor Calculation: A wide range of molecular descriptors is calculated for each analogue.

Model Development: Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, are used to build a model that relates the descriptors to the biological activity. nih.govuninsubria.itnih.gov

Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques. mdpi.com

A validated QSAR model for this compound could be used to predict the activity of newly designed, unsynthesized analogues, thereby prioritizing the most promising candidates for synthesis and testing. This approach can significantly accelerate the drug discovery process by focusing resources on compounds with a higher probability of success. frontiersin.orgnih.gov

Pre Clinical Pharmacological Target Identification and Validation for Inosamycin E

High-Throughput Screening for Inosamycin E Molecular Targets

There is no specific, publicly available research detailing high-throughput screening (HTS) campaigns conducted to identify the molecular targets of this compound. While some natural product databases mention that high-throughput virtual screening has been performed for a wide array of natural compounds, including this compound, to predict potential therapeutic indications, the specific results and identified protein targets for this compound are not provided. naturalproducts.net The general approach for such screening often involves testing compounds against large libraries of known biological targets to identify interactions. google.com

In Vitro Target Engagement and Functional Assays

Detailed reports on in vitro target engagement and functional assays for this compound are not found in the available literature. Such studies are critical for confirming the direct interaction of a compound with its identified target and understanding its functional consequences. google.com For aminoglycosides, these assays often involve assessing binding to ribosomal RNA or measuring the inhibition of protein synthesis in cell-free systems. epdf.pub While it is presumed that this compound acts on bacterial ribosomes, specific binding affinities, kinetics, and functional inhibition data are not published. epdf.pub

Target Validation in Relevant Pre-clinical Biological Systems

The validation of this compound's molecular target(s) in relevant preclinical systems has not been specifically documented in accessible scientific reports. Target validation is a crucial step to confirm that modulating the identified target leads to the desired therapeutic effect in a biological context. ontosight.ai

Evaluation in Cell-Based Models

While this compound is known to possess antibacterial properties, indicating activity in cell-based models (i.e., bacterial cultures), detailed studies evaluating its specific mechanism of action at the cellular level are not available. ontosight.aiepdf.pub Such evaluations would typically involve measuring the compound's effect on specific cellular pathways downstream of the target engagement to confirm its mode of action.

In Vivo Studies in Non-Human Organisms for Target Modulation

There is no published data on in vivo studies using non-human organisms to validate the target modulation of this compound. These studies are essential for understanding a compound's therapeutic potential in a complex living system and are a standard part of preclinical development.

Advanced Analytical Methodologies for Inosamycin E Research

Chromatographic Techniques for Separation and Purification of Inosamycin E and Metabolites

Chromatography is fundamental to the study of natural products like this compound, which is often produced as part of a complex mixture of related compounds. nih.gov The ability to separate and purify this compound and its potential metabolites from the fermentation broth or biological matrices is a critical first step for any further structural or functional analysis. sunnypharmtech.commdpi.com

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of antibiotics. nih.govpjoes.com In the context of this compound, which belongs to the aminoglycoside class of antibiotics, HPLC is employed for both purification and quantification. nih.gov The initial discovery and isolation of the Inosamycin complex, including this compound, relied on chromatographic methods to separate the different components. nih.gov

Reversed-phase HPLC, often using a C18 column, is a common approach for separating compounds based on their hydrophobicity. researchgate.net By optimizing the mobile phase, which typically consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727) with additives to control pH, researchers can achieve separation of the various Inosamycin components and related impurities. nih.gov The use of a Diode-Array Detector (DAD) allows for the simultaneous monitoring of absorbance at multiple wavelengths, aiding in peak identification and purity assessment. nih.govchromsystems.com

Table 1: HPLC Parameters for Antibiotic Analysis

| Parameter | Description | Relevance to this compound Analysis |

|---|---|---|

| Stationary Phase | Typically a C18 or C8 silica-based column. | Provides effective separation for moderately polar aminoglycosides. |

| Mobile Phase | Gradient or isocratic elution with aqueous buffers and organic modifiers (e.g., Acetonitrile). | Allows for the resolution of structurally similar Inosamycin components from a complex mixture. nih.gov |

| Detector | UV-Vis or Diode-Array Detector (DAD). | Enables quantification and preliminary identification based on UV absorbance. researchgate.net |

| Application | Purification, quantification, and quality control. | Essential for isolating pure this compound for structural and biological studies. |

To overcome the limitations of conventional HPLC in resolving highly complex mixtures, advanced techniques such as Ultra-Performance Liquid Chromatography (UPLC) and two-dimensional liquid chromatography (2D-LC) are employed.

Ultra-Performance Liquid Chromatography (UPLC) utilizes columns with smaller particle sizes (typically sub-2 µm), which operates at higher pressures than HPLC. lcms.cz This results in significantly improved resolution, greater sensitivity, and faster analysis times. lcms.cz For this compound research, UPLC can provide superior separation of closely related analogues and metabolites, which may co-elute in a standard HPLC run. mdpi.com

Two-Dimensional Liquid Chromatography (2D-LC) dramatically increases peak capacity by combining two independent separation modes (dimensions) in a single analysis. waters.comshimadzu.eu In a typical setup, the eluent from the first-dimension column is sequentially transferred to a second-dimension column with different selectivity for further separation. shimadzu.euchromatographyonline.com This "orthogonal" approach is exceptionally powerful for resolving trace components in complex matrices, such as identifying this compound metabolites in biological fluids or characterizing the full profile of a fermentation broth. mdpi.comwaters.com

High-Performance Liquid Chromatography (HPLC) Applications

Spectroscopic and Spectrometric Characterization in Research Settings

Following purification, the precise chemical structure of this compound and its metabolites must be determined. Spectroscopic and spectrometric techniques are indispensable for this purpose, providing detailed information about molecular weight, connectivity, and stereochemistry. beilstein-journals.orgegyankosh.ac.in

Mass spectrometry (MS) is a pivotal technique for the structural analysis of unknown compounds. mdpi.com It measures the mass-to-charge ratio of ions, allowing for the determination of a molecule's exact molecular weight with high accuracy, which is the first step in deducing its elemental formula. numberanalytics.com The initial characterization of the Inosamycin antibiotics involved extensive spectroscopic studies, where MS would have played a key role. nih.gov

Tandem mass spectrometry (MS/MS) provides deeper structural insights by fragmenting the parent ion and analyzing the resulting fragment ions. mdpi.comnih.gov The fragmentation pattern serves as a molecular fingerprint, enabling researchers to piece together the structure of different components of the molecule, such as the arrangement of amino sugars and the inosamine core in this compound.

Furthermore, the coupling of liquid chromatography with mass spectrometry (LC-MS) is a powerful tool in metabolomics. e-enm.org This hyphenated technique can be used to detect and identify potential metabolites of this compound in biological systems, helping to understand its biotransformation pathways. upf.edu

Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive method for the complete structural elucidation of organic molecules in solution. libretexts.org The structure determination of this compound was achieved through a combination of chemical and spectroscopic studies, with NMR being central to this effort. nih.gov NMR provides information on the chemical environment of specific nuclei (primarily ¹H and ¹³C).

A suite of 1D and 2D NMR experiments is used to establish the carbon skeleton and the precise connectivity of atoms. scielo.brpreprints.org

¹H NMR: Identifies the number and type of protons in the molecule.

¹³C NMR: Shows the number and type of carbon atoms.

COSY (Correlation Spectroscopy): Reveals proton-proton (H-H) couplings, identifying adjacent protons.

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): Correlates directly bonded carbon and proton atoms.

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is crucial for connecting different structural fragments. mdpi.com

Through the careful analysis of these spectra, researchers can unequivocally assign the structure of complex natural products like this compound. scielo.br

Table 2: Spectroscopic Techniques for this compound Structural Analysis

| Technique | Information Provided | Application in this compound Research |

|---|---|---|

| Mass Spectrometry (MS) | Molecular weight and elemental composition. | Determination of the molecular formula of this compound and its metabolites. numberanalytics.com |

| Tandem MS (MS/MS) | Structural fragments and connectivity. | Elucidation of the sequence and linkage of sugar and inosamine units. mdpi.com |

| ¹H and ¹³C NMR | Chemical environment of hydrogen and carbon atoms. | Provides the fundamental map of the molecule's atoms. libretexts.org |

| 2D NMR (COSY, HSQC, HMBC) | Atom connectivity and spatial relationships. | Unambiguous assignment of the complete 3D structure of this compound. nih.govmdpi.com |

Mass Spectrometry (MS) for Structure Elucidation and Metabolomics

Integrated Omics Approaches in this compound Research

Modern drug discovery and development increasingly rely on integrated "omics" approaches to gain a systems-level understanding of a compound's biological context. wayne.eduaccscience.com While specific multi-omics studies focused solely on this compound are not yet widely published, the application of these technologies holds significant potential for future research. frontiersin.org

Integrated omics combines data from genomics, transcriptomics, proteomics, and metabolomics to build a comprehensive picture of how a molecule like this compound is produced and how it interacts with its biological targets. nih.govfrontlinegenomics.com

Genomics/Transcriptomics: Can be used to identify the biosynthetic gene cluster responsible for producing the Inosamycin complex in the source organism. This knowledge can be leveraged to increase production yield or generate novel analogues.

Proteomics: Can help identify the protein targets of this compound in bacteria, clarifying its mechanism of action.

Metabolomics: Provides a snapshot of the metabolic changes within an organism upon exposure to this compound, which can reveal mechanisms of action, toxicity, or pathways leading to drug resistance. mdpi.commdpi.com

By integrating these datasets, researchers can move beyond simple structural characterization to explore the biosynthesis, mechanism of action, and potential for overcoming resistance related to this compound. frontiersin.orgnih.gov

Metabolomics for Biosynthetic Pathway Elucidation

This compound is a secondary metabolite produced by the bacterium Streptomyces hygroscopicus. nih.gov Like many natural products, it is synthesized via a complex, multi-step enzymatic process encoded by a biosynthetic gene cluster (BGC) in the organism's genome. secondarymetabolites.org Metabolomics, which involves the comprehensive analysis of small molecules (metabolites) within a biological system, is a powerful tool for deciphering these intricate biosynthetic pathways. acs.orgmdpi.com

By applying techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy, researchers can identify and quantify the precursors, intermediates, and final products involved in the synthesis of this compound. researchgate.net A common strategy involves comparing the metabolic profile of the wild-type Streptomyces hygroscopicus with that of mutant strains in which specific genes within the BGC have been inactivated. researchgate.net

When a gene responsible for a particular synthetic step is knocked out, the substrate for that enzyme accumulates, or the pathway is shunted to produce other metabolites. The detection of these accumulated intermediates in the mutant strain provides direct evidence for their position in the biosynthetic pathway. researchgate.net For this compound, this approach would help identify the specific sequence of glycosylation, amination, and modification steps that transform basic precursors like myo-inositol and glucose derivatives into the final complex antibiotic. jmb.or.kr

This detailed understanding is not only of fundamental scientific interest but is also essential for metabolic engineering. By identifying pathway bottlenecks or rate-limiting steps, scientists can genetically modify the producing strain to enhance the yield of this compound or to generate novel analogs with improved properties. nih.gov

Future Perspectives and Emerging Research Avenues for Inosamycin E

Integration of Artificial Intelligence and Machine Learning in Inosamycin E Discovery and Optimization

Applications in this compound Research:

Predictive Modeling: Machine learning algorithms can be trained on existing data from aminoglycoside antibiotics to predict the antibacterial activity and potential resistance mechanisms of novel this compound analogs. builtin.com By analyzing structure-activity relationships, AI can guide the synthesis of derivatives with enhanced efficacy.

De Novo Design: Generative AI models can design novel molecular structures based on the this compound scaffold, exploring a vast chemical space that would be inaccessible through traditional methods alone. kpmg.com This could lead to the discovery of compounds with improved pharmacological properties.

Process Optimization: AI can be employed to optimize the fermentation and purification processes for this compound production. ornl.gov By analyzing various parameters, AI can identify the optimal conditions to maximize yield and purity, making the production more efficient and cost-effective. ornl.gov

The use of AI and ML offers the potential to significantly reduce the time and cost associated with drug discovery, moving from years to a much shorter timeframe. kpmg.commessagesolution.com

Novel Biosynthetic Engineering Strategies for Enhanced Production and Diversification

The natural production of this compound by Streptomyces hygroscopicus is often low, limiting its availability for extensive research and development. vulcanchem.comnih.gov Biosynthetic engineering offers a powerful approach to overcome this limitation and to generate novel analogs.

The biosynthesis of the inosamycin complex involves a hybrid polyketide synthase (PKS) and non-ribosomal peptide synthetase (NRPS) pathway. vulcanchem.com Key steps include the assembly of the thiostreptamine core, glycosylation, and subsequent modifications. vulcanchem.com

Engineering Strategies:

Metabolic Engineering: Techniques such as CRISPR-Cas9 can be used to modify the metabolic pathways of S. hygroscopicus. vulcanchem.com By knocking out competing pathways, the metabolic flux can be redirected towards the production of this compound. vulcanchem.com

Heterologous Expression: The gene cluster responsible for this compound biosynthesis can be transferred to a host organism that is more amenable to industrial-scale fermentation. This approach can lead to significantly higher yields of the desired compound.

Enzymatic Modification: A deeper understanding of the biosynthetic enzymes will enable the generation of novel this compound analogs. researchgate.net By manipulating these enzymes, it may be possible to create derivatives with altered biological activities. researchgate.net

| Engineering Strategy | Description | Potential Outcome for this compound |

| Metabolic Engineering | Modification of the producer organism's metabolic pathways to favor the production of a specific compound. vulcanchem.com | Increased yield of this compound. |

| Heterologous Expression | Transfer of the biosynthetic gene cluster to a different, more robust host organism. | Enhanced production and easier scale-up. |

| Combinatorial Biosynthesis | Mixing and matching of biosynthetic genes from different pathways to create novel compounds. | Generation of a library of this compound analogs with diverse functionalities. |

Development of Advanced In Vitro and Ex Vivo Models for Mechanistic Investigations

To fully understand the mechanism of action of this compound and its potential therapeutic applications, the development and use of advanced in vitro and ex vivo models are crucial. nih.gov These models can provide detailed insights into the drug's interaction with its target and its effects on biological systems. nih.gov

In Vitro Models:

Cell-based Assays: The use of bacterial cell lines can help to elucidate the specific cellular processes affected by this compound. researchgate.net For instance, assays can be designed to measure the inhibition of protein synthesis or damage to the cell wall. researchgate.net

Enzyme Inhibition Assays: These assays can be used to determine if this compound or its analogs directly inhibit the activity of specific bacterial enzymes that are essential for survival.

Reconstituted Systems: Recreating the bacterial ribosome in vitro would allow for a detailed study of how this compound binds to its target and disrupts its function.

Ex Vivo Models:

**Ex vivo tissue models, such as isolated perfused lung models, can be used to study the absorption, distribution, and metabolism of this compound in a more complex biological environment that closely mimics the in vivo situation. nih.gov This can provide valuable data for predicting the compound's behavior in the human body. nih.gov

| Model Type | Example | Application for this compound Research |

| In Vitro | Bacterial cell cultures | Determining the minimum inhibitory concentration (MIC) and spectrum of activity. |

| In Vitro | Enzyme assays | Identifying specific molecular targets. |

| Ex Vivo | Isolated perfused lung | Assessing pulmonary absorption and disposition for potential inhalation therapies. nih.gov |

Exploration of Polypharmacology and Multi-Target Engagement of this compound Analogues

Polypharmacology, the ability of a single compound to interact with multiple targets, is an emerging concept in drug discovery. naturalproducts.net Natural products, with their complex structures, are often found to exhibit polypharmacological properties. naturalproducts.net Exploring the multi-target engagement of this compound and its analogues could reveal novel therapeutic applications beyond its antibacterial activity.

Research Directions:

Target Identification: Advanced proteomic techniques, such as thermal proteome profiling, can be used to identify the full range of proteins that interact with this compound within a cell. This can reveal unexpected off-target effects that may be therapeutically beneficial.

Analog Synthesis: The synthesis of a library of this compound analogues with systematic structural modifications can help to identify which structural features are responsible for interacting with different targets.

Computational Modeling: Molecular docking and simulation studies can be used to predict the binding of this compound analogues to a wide range of protein targets, guiding the experimental validation of these interactions.

The exploration of polypharmacology could lead to the repositioning of this compound or its derivatives for the treatment of other diseases, such as cancer or inflammatory disorders.

Q & A

What methodological frameworks are recommended for formulating research questions about Inosamycin E’s bioactivity?

Use the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate the practicality and significance of the research question. For example, a study investigating this compound’s antimicrobial efficacy should define variables such as target pathogens (independent variable) and inhibition zones (dependent variable). The PICO framework (Population, Intervention, Comparison, Outcome) can further refine hypotheses, e.g., comparing this compound’s efficacy against standard antibiotics .

Q. How should experimental protocols for synthesizing this compound be documented to ensure reproducibility?

Q. What statistical approaches are suitable for analyzing this compound’s dose-response relationships in vitro?

Q. How can researchers resolve contradictions in reported mechanisms of action for this compound across studies?

Conduct a systematic review to identify methodological disparities (e.g., assay types, cell lines). Use meta-analysis to quantify effect sizes if studies are sufficiently homogeneous. For heterogeneous data, perform a qualitative synthesis highlighting variables like bacterial strain specificity or compound purity .

Q. What strategies optimize the structural modification of this compound to enhance pharmacokinetic properties?

Employ computational modeling (e.g., molecular docking) to predict binding affinities of analogs. Validate predictions via in vitro ADME assays (e.g., microsomal stability tests). Compare results to structure-activity relationship (SAR) datasets from related macrolides to prioritize synthetic targets .

Q. How should in vivo toxicity studies for this compound derivatives be designed to meet regulatory standards?

Follow OECD guidelines for acute and chronic toxicity testing, including dose ranges, animal models (species, sex distribution), and endpoints (e.g., histopathology). Use randomized block designs to control for confounding variables like age or diet. Publish full datasets, including negative results, to avoid publication bias .

Data Presentation and Validation

Q. What are the best practices for presenting conflicting bioactivity data in this compound research?

Use dual-axis graphs to visualize divergent results (e.g., efficacy vs. toxicity). Annotate discrepancies with footnotes explaining potential causes (e.g., batch variability). In the discussion, reconcile findings by proposing hypotheses (e.g., strain-specific resistance mechanisms) for further testing .

Q. How can researchers ensure ethical transparency when reporting this compound’s preclinical data?

Disclose all funding sources and conflicts of interest. Adhere to ARRIVE guidelines for animal studies, detailing euthanasia methods and ethical approvals. For human cell lines, specify origins and verify consent protocols .

Tables for Reference

Table 1: Example framework for documenting this compound synthesis protocols.

| Parameter | Details | Validation Method |

|---|---|---|

| Starting material | 15-deoxyinosamycin (purity ≥98%) | HPLC |

| Reaction conditions | 25°C, 72 hr, anaerobic | TLC monitoring |

| Yield | 42% ± 3% (n=5) | Gravimetric analysis |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.